NOD1 NF-κB Inhibitory Potency: Head-to-Head Comparison with ML146 (CID-5310346) and CID-814607
In a confirmatory NOD1 NF-κB luciferase reporter assay in HEK293T cells, 3-methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione (CID-647508) exhibited an IC50 of 0.94 µM, which represents a 1.6-fold improvement in potency over the probe compound ML146 (CID-5310346, IC50 = 1.54 µM) and a 1.3-fold improvement over the closely related 7-isopentyl analog CID-814607 (IC50 = 1.22 µM) [1]. All three compounds share the purine-2,6-dione core but differ at the C8 and/or N7 positions, establishing that the specific phenethylthio/pentyl substitution pattern contributes to enhanced target engagement.
| Evidence Dimension | NOD1 NF-κB luciferase reporter inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.94 µM (n=2, HEK293T cells) |
| Comparator Or Baseline | ML146 (CID-5310346): IC50 = 1.54 ± 0.19 µM (n=6); CID-814607: IC50 = 1.22 µM (n=2) |
| Quantified Difference | 1.6-fold more potent than ML146; 1.3-fold more potent than CID-814607 |
| Conditions | HEK293T cells; NF-κB-driven luciferase reporter; γ-tri-DAP (NOD1 ligand) stimulation; SAR confirmatory assay (PubChem AID 2466) |
Why This Matters
Superior NOD1 inhibitory potency at a lower concentration enables reduced compound usage in cell-based screening campaigns and minimizes potential off-target effects associated with higher dosing.
- [1] Magnuson G, Khan P, Yuan H, et al. High Throughput Screening Assays for NOD1 Inhibitors - Probe 2. Table 4: SAR Analysis for NOD1 Selective Xanthine Scaffold. 2010. View Source
